molecular formula C8H13NO4 B14371286 N-(2-Oxopropanoyl)-L-valine CAS No. 90088-56-5

N-(2-Oxopropanoyl)-L-valine

Cat. No.: B14371286
CAS No.: 90088-56-5
M. Wt: 187.19 g/mol
InChI Key: FTQUAYQUFJDVJX-LURJTMIESA-N
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Description

N-(2-Oxopropanoyl)-L-valine is an L-valine derivative featuring a 2-oxopropanoyl (pyruvoyl) group attached to the amino group of valine. This compound belongs to the class of N-acyl-α-amino acids, which are widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The 2-oxopropanoyl moiety introduces a ketone functionality, which may enhance reactivity and influence interactions with biological targets, such as enzymes or microbial membranes.

Properties

CAS No.

90088-56-5

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-oxopropanoylamino)butanoic acid

InChI

InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13)/t6-/m0/s1

InChI Key

FTQUAYQUFJDVJX-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(=O)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxopropanoyl)-L-valine typically involves the reaction of L-valine with 2-oxopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxopropanoyl)-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(2-Oxopropanoyl)-L-valine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease models.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism by which N-(2-Oxopropanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and regulation .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds, their modifications, and biological activities:

Compound Name Structural Modification Key Properties/Activities Reference
N-(2-Oxopropanoyl)-L-valine 2-oxopropanoyl group Antimicrobial potential (inferred)
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Bromophenyl sulfonyl group Antimicrobial (MIC: 2.5–1024 µg/mL), antibiofilm
N-(3-Amino-3-oxopropyl)-L-valine 3-amino-3-oxopropyl group Not explicitly reported
N-Cinnamoyl-L-valine Cinnamoyl aromatic group Antioxidant (DPPH/ABTS assays)
N-(2-Carboxylacetyl)-L-valine Carboxylacetyl group Neuroprotective (nNOS PDZ inhibition)
N-(1-Oxopentyl)-L-valine (Valsartan precursor) 1-oxopentyl group Antihypertensive (angiotensin II antagonism)
N-(Naphthalen-1-ylsulfonyl)-L-valine Naphthalene sulfonamide group Structural studies (crystallography)

Key Findings and Trends

Lipophilicity and Antimicrobial Activity
  • The bromophenyl sulfonyl derivative (clogP > 3.5) exhibits enhanced lipophilicity compared to other analogs, correlating with improved antimicrobial activity against Gram-positive pathogens like Enterococcus faecium .
  • In contrast, the 2-oxopropanoyl group in the target compound may offer moderate lipophilicity, balancing membrane permeability and solubility.
Functional Group Impact on Bioactivity
  • Aromatic vs. Aliphatic Acyl Groups: N-Cinnamoyl derivatives (aromatic) show antioxidant activity due to radical scavenging, whereas aliphatic acyl groups (e.g., 2-oxopropanoyl) are more likely to interact with microbial enzymes or membranes .
  • Ketone vs. Carboxyl Groups: The ketone in this compound may participate in Schiff base formation or hydrogen bonding, unlike the carboxyl group in N-(2-carboxylacetyl)-L-valine, which showed neuroprotection via nNOS PDZ inhibition .
Toxicity and Selectivity
  • Bromophenyl sulfonyl derivatives demonstrated toxicity to Daphnia magna at high concentrations, emphasizing the need for structural optimization to improve selectivity .
  • No toxicity data are available for this compound, but its simpler acyl group may reduce off-target effects compared to bulkier sulfonamide analogs.

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